molecular formula C15H13N5O B2467556 4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile CAS No. 2310154-66-4

4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile

Cat. No.: B2467556
CAS No.: 2310154-66-4
M. Wt: 279.303
InChI Key: JXTMQJPWNGJLQX-UHFFFAOYSA-N
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Description

4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a critical azetidine ring, a four-membered nitrogen heterocycle that is increasingly valued in lead optimization for its role in improving physicochemical properties and metabolic stability . The structure combines this azetidine scaffold, functionalized with a pyrazin-2-ylamino group and a benzonitrile moiety, to create a multifunctional reagent with potential for diverse application. The core structure of this compound, an azetidine ring linked to a benzonitrile via a carbonyl group, is a motif found in compounds investigated for various biological activities. For instance, structurally related azetidine-carbonyl compounds have been explored as inhibitors of enzymes like phosphodiesterases (PDEs) and glucokinase . The presence of the pyrazine ring, a common nitrogen-containing heterocycle, further enhances its potential as a building block for targeting biologically relevant proteins, making it a valuable scaffold for developing novel pharmacologically active agents . This product is intended for research and laboratory use only. It is strictly not intended for human diagnostic or therapeutic use, or for any veterinary applications.

Properties

IUPAC Name

4-[3-(pyrazin-2-ylamino)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c16-7-11-1-3-12(4-2-11)15(21)20-9-13(10-20)19-14-8-17-5-6-18-14/h1-6,8,13H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTMQJPWNGJLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C#N)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazine derivative, followed by the formation of the azetidine ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, often requiring optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the pyrazine or azetidine rings.

    Reduction: This reaction can reduce the nitrile group to an amine.

    Substitution: This reaction can replace hydrogen atoms on the aromatic ring with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield primary amines, and substitution may yield various substituted aromatic compounds .

Scientific Research Applications

4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: It is used in the study of enzyme inhibition and protein interactions due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and azetidine rings can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions are often studied using computational modeling and biochemical assays .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethyl Benzoate Derivatives ()

Compounds such as I-6230, I-6232, and I-6373 share a benzoate ester scaffold but differ in substituents (e.g., pyridazine, methylisoxazole). Unlike the target compound, these lack the azetidine-pyrazine motif and instead feature phenethylamino or phenethylthio linkers. Key differences include:

  • Solubility : The benzonitrile group in the target compound may reduce solubility compared to ethyl esters.
  • Bioactivity : Pyridazine/isoxazole derivatives in are likely optimized for receptor binding (e.g., kinase inhibitors), whereas the azetidine in the target compound could enhance conformational rigidity .
Table 1: Comparison with Ethyl Benzoate Derivatives
Compound Core Structure Substituent Molecular Weight Potential Application
Target Compound Benzonitrile Azetidine-pyrazine ~320 (estimated) Not specified
I-6230 Ethyl benzoate Pyridazin-3-ylphenethyl 351.38 Kinase inhibition
I-6373 Ethyl benzoate 3-Methylisoxazol-5-yl 373.43 Antimicrobial activity

TADF Materials ()

The patent in highlights 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives as thermally activated delayed fluorescence (TADF) materials for OLEDs. These compounds share the benzonitrile core but incorporate carbazole and phenoxazine moieties instead of azetidine-pyrazine.

  • Synthetic Complexity : Azetidine rings are synthetically challenging, whereas carbazole derivatives are well-established in OLEDs .

Diarylhydantoin Derivatives ()

ND-14 (a diarylhydantoin) contains a benzonitrile group but features a thioxo-imidazolidinone core instead of azetidine. Key distinctions:

  • Pharmacological Target : ND-14’s structure suggests androgen receptor antagonism, while the target compound’s pyrazine-azetidine motif may target kinases or GPCRs.

Azetidine-Carbonyl Benzonitriles ()

Compounds S727-0380 and S727-1678 share the azetidine-1-carbonylbenzonitrile backbone:

  • S727-0380: Substituted with a triazole-fluorophenoxy group, increasing polarity (Mol. Wt. 377.38).
  • S727-1678: Features a pyrazin-2-ylmethanone group (Mol. Wt. 350.38), closely resembling the target compound but lacking the pyrazin-2-ylamino linkage.
  • Key Insight: The target compound’s pyrazin-2-ylamino group may enhance hydrogen bonding, improving binding affinity in biological systems compared to S727-1678 .

Benzothiazole-Piperazine Derivatives ()

N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide includes a benzothiazole core linked to a piperazine-pyridine system. Differences include:

  • Bioactivity: Benzothiazoles are known for anticancer activity (e.g., DNA intercalation), whereas the target compound’s azetidine-pyrazine may favor kinase inhibition.
  • Synthesis : Both use nucleophilic substitution, but the target compound’s azetidine requires ring-strain management .

Biological Activity

4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile is a complex organic compound characterized by a unique structural arrangement that includes a pyrazine ring, an azetidine ring, and a benzonitrile group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and cancer therapy.

Chemical Structure and Properties

The molecular formula for this compound is C15_{15}H15_{15}N5_{5}O, with a molecular weight of approximately 285.31 g/mol. Its structure allows for various interactions with biological macromolecules, making it a candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the pyrazine and azetidine rings facilitates binding to active sites, leading to modulation of biological pathways. Computational modeling and biochemical assays have been employed to elucidate these interactions, revealing that the compound may act as an inhibitor for certain enzymes involved in cancer progression.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. For instance, it has been shown to inhibit ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which plays a role in modulating immune responses. Inhibitors of ENPP1 are being explored for their potential in cancer immunotherapy due to their ability to enhance the STING (stimulator of interferon genes) pathway, crucial for anti-tumor immunity .

Antimicrobial Activity

Preliminary studies suggest that derivatives of pyrazine compounds, including this benzonitrile derivative, may possess antibacterial properties. For example, related pyrazine carboxamides have demonstrated activity against extensively drug-resistant strains of Salmonella Typhi, indicating that similar compounds could be effective against resistant bacterial infections .

Study on ENPP1 Inhibition

A recent study focused on the optimization of imidazo[1,2-a]pyrazine derivatives as potent ENPP1 inhibitors highlighted the significance of structural modifications in enhancing biological activity. The study reported IC50_{50} values as low as 5.70 nM for specific derivatives, showcasing the potential for high efficacy in therapeutic applications .

Antibacterial Evaluation

In another investigation involving pyrazine derivatives, compounds were synthesized and tested against S. Typhi. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 6.25 mg/mL and demonstrated significant inhibition of alkaline phosphatase with an IC50_{50} value of 1.469 µM. This underscores the potential application of similar compounds in treating infections caused by resistant bacteria .

Comparative Analysis with Similar Compounds

Compound TypeExample CompoundKey Activity
Pyrazine DerivativesImidazo[1,2-a]pyrazineENPP1 Inhibition
Azetidine DerivativesVarious azetidine analogsAntimicrobial properties
Benzonitrile DerivativesOther benzonitrilesEnzyme inhibition

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